molecular formula C20H24O3 B14495934 Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol CAS No. 63566-31-4

Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol

Cat. No.: B14495934
CAS No.: 63566-31-4
M. Wt: 312.4 g/mol
InChI Key: QELVMYDQDUIYNC-UHFFFAOYSA-N
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Description

Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol is a complex organic compound with a unique structure that combines acetic acid with a phenolic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol typically involves the reaction of acetic acid with 2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The phenolic hydrogen can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Alcohols or other reduced phenolic compounds.

    Substitution: Halogenated or alkylated phenolic compounds.

Scientific Research Applications

Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can interact with enzymes and receptors, modulating their activity. The compound’s effects may be mediated through pathways involving oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-phenylethyl ester
  • Acetic acid, 2-[[(1E)-2-phenylethenyl]sulfonyl]-, ethyl ester

Uniqueness

Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol is unique due to its specific structural features, such as the presence of both acetic acid and phenolic moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

63566-31-4

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol

InChI

InChI=1S/C18H20O.C2H4O2/c1-5-15-8-6-7-9-16(15)14(4)17-11-12(2)10-13(3)18(17)19;1-2(3)4/h5-11,14,19H,1H2,2-4H3;1H3,(H,3,4)

InChI Key

QELVMYDQDUIYNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2C=C)O)C.CC(=O)O

Origin of Product

United States

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